Product packaging for 2-(Trifluoromethyl)-3H-purin-6(7H)-one(Cat. No.:CAS No. 2268-14-6)

2-(Trifluoromethyl)-3H-purin-6(7H)-one

Cat. No.: B1451155
CAS No.: 2268-14-6
M. Wt: 204.11 g/mol
InChI Key: SLPBZJPJRTYAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Trifluoromethyl)-3H-purin-6(7H)-one (CAS 2268-14-6) is a purine derivative with a molecular formula of C6H3F3N4O and a molecular weight of 204.11 g/mol . This compound belongs to a class of halogenated purine analogs that are of significant interest in medicinal chemistry and oncology research. Purine and pseudopurine scaffolds are recognized as critical structures in the development of small-molecule inhibitors, particularly those targeting kinase signaling pathways involved in cell proliferation and cancer progression . The presence of the electron-withdrawing trifluoromethyl group on the purine core can influence the molecule's electronic distribution, binding affinity, and metabolic stability, which are key parameters in drug discovery . Research into related halogenated purine compounds has shown their potential as cytostatic agents, with some derivatives demonstrating selective inhibitory effects on various cancer cell lines, including non-small cell lung cancer (A549), pancreatic adenocarcinoma (CFPAC-1), and metastatic colon cancer (SW620) . The biological activity is often linked to the modulation of key intracellular signaling pathways, such as the p38 MAPK cascade, which plays a crucial role in cellular stress responses, apoptosis, and tumor development . This product is intended for research purposes, such as investigating new anticancer agents, exploring structure-activity relationships (SAR), and studying kinase inhibition mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F3N4O B1451155 2-(Trifluoromethyl)-3H-purin-6(7H)-one CAS No. 2268-14-6

Properties

IUPAC Name

2-(trifluoromethyl)-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-3-2(4(14)13-5)10-1-11-3/h1H,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPBZJPJRTYAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901412
Record name 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-14-6
Record name 1,9-Dihydro-2-(trifluoromethyl)-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2268-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Experimental Highlights:

  • Reagents: Guanosine or protected purine nucleosides, (CF3SO2)2Zn·2H2O, t-BuOOH (70% aqueous solution)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Conditions: Room temperature, slow addition of t-BuOOH in aliquots over 3–4 hours
  • Workup: Extraction with dichloromethane (DCM), washing with water and brine, drying over sodium sulfate, and purification by silica gel chromatography or preparative reverse-phase HPLC
  • Yields: Variable depending on substrate and protection, typically moderate to good
Step Reagent/Condition Purpose Notes
1 Dissolve substrate in DMSO Solubilization Room temperature
2 Add (CF3SO2)2Zn·2H2O Trifluoromethyl source Vigorous stirring
3 Add t-BuOOH aliquots over 20 min intervals Oxidant, initiates trifluoromethylation Monitored by TLC or HPLC
4 Extract with DCM, wash, dry Purification Concentrate and purify by chromatography

This method was demonstrated in the synthesis of trifluoromethylated purine ribonucleotides, showing the utility of trifluoromethylated nucleotides as probes for ^19F NMR enzymatic reaction monitoring.

Multi-Step Synthesis from Trifluoromethylated Precursors

Another approach involves the synthesis of trifluoromethylated intermediates such as trifluoromethylated butenones or pyrazolines, followed by cyclization and functional group transformations to yield the purine core with the trifluoromethyl substituent.

Key Reaction Sequence (from patent WO2002102781A1):

  • Step 1: Reaction of (E)-1,1,1-trifluoro-4-aryl-3-butene-2-one with phenylhydrazine hydrochloride in the presence of p-toluenesulfonic acid to form pyrazoline intermediates.
  • Step 2: Chlorosulfonic acid treatment of pyrazoline to introduce sulfonyl groups.
  • Step 3: Hydrolysis and neutralization with sodium hydroxide under reflux to yield the trifluoromethylated purine derivative.
  • Purification: Crude products are isolated by filtration and recrystallization.
Step Reagents & Conditions Outcome Yield/Notes
1 (E)-1,1,1-trifluoro-4-aryl-3-butene-2-one, phenylhydrazine hydrochloride, p-toluenesulfonic acid, heat at 110 °C Pyrazoline intermediate 65% yield; mp 83-84 °C
2 Chlorosulfonic acid, dichloromethane, 0 °C to 50 °C, 5 h stirring Sulfonylated intermediate TLC monitored
3 Water, 10 M NaOH, reflux 10 min Hydrolysis to purine derivative 82% yield; mp 271-273 °C

This method is useful for accessing trifluoromethylated purines with various aryl substitutions and allows for structural diversity.

Microwave-Assisted Synthesis of Purine Derivatives

Microwave irradiation has been employed to accelerate the synthesis of purine derivatives, including trifluoromethylated analogs, by promoting cyclization reactions under controlled temperature and pressure.

Procedure Summary:

  • React aryl acetic acid with amino pyrimidine and triphenyl phosphite in anhydrous pyridine.
  • Microwave irradiation at 220 °C for 15 minutes under pressure (~8 bar).
  • Workup by vacuum concentration and purification by preparative thin-layer chromatography.

This method provides rapid access to purine derivatives, although specific examples of this compound synthesis by this method are less documented.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Direct Trifluoromethylation (CF3SO2)2Zn·2H2O, t-BuOOH, DMSO, RT Mild conditions, selective Long reaction times (up to 72 h) Moderate to good
Multi-Step via Pyrazoline Intermediates Trifluoromethylated butenone, phenylhydrazine, chlorosulfonic acid, NaOH reflux High yields, structural diversity Multi-step, use of corrosive reagents High (65–82)
Microwave-Assisted Cyclization Aryl acetic acid, amino pyrimidine, triphenyl phosphite, pyridine, microwave 220 °C Rapid synthesis Requires specialized equipment Moderate

Research Findings and Notes

  • The direct trifluoromethylation method using zinc bis(trifluoromethanesulfinate) is notable for its application to nucleosides and nucleotides, enabling the study of trifluoromethylated purines in enzymatic assays via ^19F NMR.
  • The multi-step synthesis approach offers flexibility in modifying the aryl substituent but involves harsher reagents such as chlorosulfonic acid and requires careful control of reaction conditions.
  • Microwave-assisted synthesis accelerates purine ring formation but may require optimization for trifluoromethylated derivatives.
  • Purification techniques commonly involve silica gel chromatography or preparative HPLC, with solvents such as dichloromethane, methanol, and toluene used for extraction and recrystallization.
  • Reaction monitoring is performed by thin-layer chromatography (TLC), reverse-phase high-performance liquid chromatography (RP HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-3H-purin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the purine ring .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antihypertensive Agents : Research indicates that compounds similar to 2-(trifluoromethyl)-3H-purin-6(7H)-one may serve as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in the etiology of hypertension. Such inhibitors can potentially treat hypertension and related disorders effectively .
  • Antimicrobial Activity : The compound has shown promise in inhibiting the enzyme ThyX from Mycobacterium tuberculosis, which is essential for the survival of the pathogen. Structure-activity relationship studies have indicated that modifications to the purine scaffold can enhance inhibitory effects against this enzyme, making it a candidate for developing new anti-tuberculosis drugs .
  • Cancer Research : The compound's analogs are being studied for their potential as anticancer agents due to their ability to interfere with specific cellular pathways involved in tumor growth and proliferation. The trifluoromethyl group can significantly impact the binding affinity and selectivity of these compounds towards cancer targets .
  • Neuroprotective Properties : Some studies suggest that purine derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Research is ongoing to explore these effects further and establish concrete mechanisms of action.

Biochemical Applications

  • Enzyme Inhibition Studies : The compound serves as a useful tool in enzyme inhibition assays, particularly for enzymes involved in nucleotide metabolism. Its structural characteristics allow researchers to investigate the enzyme's active site interactions, paving the way for drug design .
  • Molecular Docking Studies : Computational studies using molecular docking have been employed to predict how this compound interacts with various biological targets. These studies provide insights into optimizing the compound's structure for enhanced efficacy against specific biological targets .

Case Studies

  • Hypertension Treatment : A patent outlines methods for treating hypertension using selective PI3Kδ inhibitors derived from purine structures, including this compound. The findings suggest significant potential in managing blood pressure and related cardiovascular conditions .
  • Mycobacterial Inhibition : In vitro assays demonstrated that modified derivatives of this compound exhibited notable ThyX inhibitory activity, with specific substitutions leading to increased potency against multidrug-resistant strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Substituent Effects at Position 2

The trifluoromethyl group at position 2 distinguishes this compound from analogs with methyl, amino, or thioether substituents:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Trifluoromethyl)-3H-purin-6(7H)-one -CF₃ =O C₆H₃F₃N₄O 204.11 High metabolic stability, kinase inhibition
2-Methyl-3H-purin-6(7H)-one -CH₃ =O C₆H₆N₄O 150.14 Lower lipophilicity; base for nucleoside analogs
2-Amino-3,7-dihydro-3H-purin-6-one -NH₂ =O C₅H₅N₅O 151.13 Hydrogen bonding capacity; antineoplastic potential
2-[(3-Nitrobenzyl)thio]-3H-purin-6-one -S-CH₂C₆H₄NO₂ =O C₁₂H₈N₆O₃S 316.29 Electrophilic reactivity; CFTR correction

Key Observations :

  • Trifluoromethyl vs.
  • Trifluoromethyl vs. Amino: The -NH₂ group enables hydrogen bonding but reduces stability under acidic conditions compared to -CF₃ .
  • Thioether vs. Trifluoromethyl : Thioether-linked nitrobenzyl groups introduce redox-active moieties, unlike the inert -CF₃ .

Modifications at Position 6 and 7

Position 6 modifications (e.g., chlorine, hydroxyl) and N7 substitutions (e.g., cyclopropyl) significantly alter bioactivity:

Compound Name Position 6 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Chloro-2-(trifluoromethyl)-9H-purine -Cl -H C₆H₂ClF₃N₄ 222.56 Enhanced electrophilicity; intermediate in drug synthesis
6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine -Cl -C₃H₅ C₉H₆ClF₃N₄ 274.62 Steric hindrance; potential antiviral agent
3-Methylguanine (2-Amino-3-methyl-6,7-dihydro-3H-purin-6-one) =O -CH₃ C₆H₇N₅O 165.15 DNA alkylation marker; repair enzyme substrate

Key Observations :

  • Chlorine at Position 6 : Increases reactivity for nucleophilic substitution, useful in prodrug design .
  • Methyl at Position 3 (3-Methylguanine) : Alters base-pairing properties, leading to mutagenic effects .

Biological Activity

2-(Trifluoromethyl)-3H-purin-6(7H)-one, also known by its CAS number 2268-14-6, is a purine derivative that has attracted interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C7H5F3N4O
Molecular Weight : 208.13 g/mol
Functional Groups : Trifluoromethyl and purine ring system.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can be crucial for their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in nucleotide metabolism, which may affect cellular proliferation and survival.
  • Receptor Modulation : It may interact with purinergic receptors, influencing signaling pathways related to cellular responses such as apoptosis and inflammation.

Biological Applications

The compound's unique structure suggests several potential applications in medicinal chemistry and drug development:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit selective toxicity towards cancer cells. For instance, modifications in the purine structure can enhance its efficacy against specific cancer types by targeting metabolic pathways crucial for tumor growth.
  • Antiviral Properties : Research has suggested that compounds with similar structures can inhibit viral replication, making this compound a candidate for antiviral drug development.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Selective Toxicity in Cancer Cells : A study demonstrated that modifications in the purine structure led to increased selective toxicity toward breast cancer cells. The compound enhanced the efficacy of chemotherapeutic agents when used in combination therapies, highlighting its potential as an adjunct treatment .
  • Mechanistic Insights into Antiviral Activity : Research indicated that similar purine derivatives could inhibit viral enzymes critical for replication. The mechanism involves competitive inhibition at the active site of viral polymerases, leading to reduced viral load in infected cells .
  • Biochemical Pathway Interactions : Investigations using molecular docking techniques revealed that this compound binds effectively to key proteins involved in cellular signaling pathways. This binding can modulate protein function, affecting downstream signaling events associated with cell survival and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundPotential anticancer and antiviral propertiesEnzyme inhibition, receptor modulation
C6-Substituted PyrazolopyrimidineAntitumor efficacy in xenograft modelsTargeting metabolic pathways
Fluorinated Anisole DerivativesModulation of enzyme activity in cancer cellsCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(trifluoromethyl)-3H-purin-6(7H)-one, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For trifluoromethylation, methods like halogen exchange (e.g., using trifluoromethylcopper reagents) or direct fluorination under anhydrous conditions are employed . Reaction temperature and solvent polarity critically affect regioselectivity. For example, THF as a solvent at room temperature may favor spirocyclic intermediates, while elevated temperatures in DMF could lead to side products . Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy is essential to confirm product identity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>98%). Structural confirmation requires 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify trifluoromethyl group integration and absence of regioisomers. X-ray crystallography, when feasible, resolves ambiguities in tautomeric forms (e.g., 3H vs. 7H configurations) . Mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation. The compound’s safety data sheet (SDS) should be consulted for GHS hazard statements, though specific toxicity data may be limited. Triethylamine or other bases used in synthesis require separate handling to avoid exothermic reactions .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the trifluoromethyl group, which activates the purine ring at the 2-position. Solvent effects (e.g., polar aprotic vs. protic) are simulated using continuum models like COSMO to predict reaction pathways . Experimental validation via kinetic studies under varying dielectric conditions is recommended .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from differences in tautomeric equilibria or impurities. Redesign assays to include tautomer-specific controls (e.g., deuterated solvents in NMR) . Reproduce experiments under standardized conditions (pH, temperature) and validate via orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .

Q. How can regioselective functionalization of the purine core be achieved without disrupting the trifluoromethyl group?

  • Methodological Answer : Protect the trifluoromethyl group via temporary silylation or use directing groups (e.g., boronic esters) to guide metal-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling at the 8-position of purine requires palladium catalysts with bulky ligands (e.g., SPhos) to avoid defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-3H-purin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)-3H-purin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.